molecular formula C23H20N4O2S3 B382722 5-Phenyl-2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-3-carboxamide CAS No. 315709-39-8

5-Phenyl-2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-3-carboxamide

Cat. No.: B382722
CAS No.: 315709-39-8
M. Wt: 480.6g/mol
InChI Key: QEVYEAZFJJICHZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name, but without specific data or a visual representation, it’s challenging to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the available resources. Typically, such compounds might undergo reactions common to other organic compounds with similar functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources. Such properties would typically include melting point, boiling point, solubility, and stability .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for this compound are not specified in the available resources. Given its complex structure, it could be of interest in various fields of research .

Properties

IUPAC Name

5-phenyl-2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S3/c24-20(29)15-10-17(13-6-2-1-3-7-13)32-21(15)27-18(28)11-30-22-19-14-8-4-5-9-16(14)31-23(19)26-12-25-22/h1-3,6-7,10,12H,4-5,8-9,11H2,(H2,24,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVYEAZFJJICHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=C(C=C(S4)C5=CC=CC=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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